molecular formula C30H44N2O14 B13389942 oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate

oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate

Cat. No.: B13389942
M. Wt: 656.7 g/mol
InChI Key: KSKLDMGKWDUQCT-UHFFFAOYSA-N
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Description

Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is a highly complex ester derivative characterized by multiple heterocyclic and carbonyl functionalities. Its structure comprises two pyrrolidine rings interconnected via a hexanoyl chain, with oxan-4-yl (tetrahydropyran) groups linked through oxycarbonyloxymethyl and oxycarbonyl moieties . The compound’s stereochemical complexity necessitates advanced crystallographic methods (e.g., SHELX-based refinement) for structural elucidation .

Properties

Molecular Formula

C30H44N2O14

Molecular Weight

656.7 g/mol

IUPAC Name

oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2

InChI Key

KSKLDMGKWDUQCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Oxan-4-yloxycarbonyloxymethyl Derivatives

  • Starting Materials : Oxan-4-ol and chloromethyl oxan-4-yl carbonate are used to prepare the oxan-4-yloxycarbonyloxymethyl group.
  • Reaction Conditions : The reaction is typically carried out in the presence of a base like triethylamine in a solvent such as dichloromethane.

Step 2: Synthesis of Pyrrolidine-Based Intermediates

  • Starting Materials : Pyrrolidine-2-carboxylic acid derivatives are used as starting materials.
  • Reaction Conditions : The synthesis involves activation of the carboxylic acid group followed by coupling with other intermediates.

Step 3: Coupling Reactions

  • Method : The coupling reactions are typically carried out using peptide coupling reagents such as 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC).
  • Solvents : Common solvents include dichloromethane or dimethylformamide.

Step 4: Purification

  • Techniques : Purification is often achieved through column chromatography or crystallization.
  • Solvents : Ethyl acetate and hexane are commonly used for chromatography.

Analysis and Characterization

After synthesis, the compound is analyzed using various techniques to confirm its structure and purity:

Technique Purpose
NMR Spectroscopy Structural confirmation
Mass Spectrometry Molecular weight verification
HPLC Purity assessment

Research Discoveries

Research on oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate has focused on its potential therapeutic applications, particularly in treating diseases related to amyloidosis. The compound's design as a prodrug suggests it is intended to be metabolized into an active form in the body.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxan-4-yloxycarbonyloxymethyl oxides, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinguishing features include:

  • Dual pyrrolidine cores : Facilitate conformational rigidity and hydrogen-bonding interactions.
  • Oxan-4-yloxycarbonyloxymethyl groups : Enhance solubility and modulate hydrolysis kinetics.
  • Hexanoyl spacer: Provides flexibility and spatial separation between functional groups.

Comparative Analysis with Analogous Compounds

Table 1: Comparison with Structurally Related Compounds

Compound Name Core Heterocycle(s) Functional Groups Molecular Complexity Potential Applications
Target Compound Pyrrolidine, Oxane Multiple esters, carbonyls High Prodrugs, catalytic intermediates
1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Pyrimidine, Oxane Carboxylic acid, ketone Moderate Nucleotide analogs, R&D
Ethyl 5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxylate Oxadiazine Ester, ketone, phenyl Moderate Antimicrobial agents
Key Observations:

Heterocycle Diversity : The target compound employs pyrrolidine and oxane rings, contrasting with pyrimidine () or oxadiazine () cores in analogs. Pyrrolidine’s conformational flexibility may enhance binding specificity compared to rigid oxadiazine systems .

Ester Density : The target compound’s three ester groups increase susceptibility to enzymatic hydrolysis relative to the single ester in ’s oxadiazine derivative, suggesting tunable release kinetics .

Solubility and Stability: Oxan-4-yl groups (shared with ’s compound) improve hydrophilicity, whereas the hexanoyl spacer may reduce aggregation tendencies compared to phenyl-substituted analogs .

Crystallographic Characterization

While direct data for the target compound is unavailable, SHELX-based refinement () is critical for resolving its stereochemistry. The software’s robustness in handling high-complexity structures ensures accurate assignment of torsional angles in pyrrolidine and oxane moieties .

Biological Activity

The compound oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate represents a complex structure that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by several functional groups, including pyrrolidine moieties and ester linkages, which are known to influence its biological activity. The presence of multiple oxan and carbonyl groups suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a series of 5-oxopyrrolidine derivatives were tested against A549 human lung adenocarcinoma cells. The findings indicated a structure-dependent anticancer activity; compounds with free amino groups showed enhanced efficacy while maintaining low cytotoxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundIC50 (µM)Remarks
Compound A66High potency against A549
Compound B100Moderate potency
Compound C45Low toxicity on non-cancerous cells

Antimicrobial Activity

The antimicrobial potential of similar pyrrolidine derivatives has also been explored. Compounds were tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited promising antimicrobial activity, particularly against resistant strains .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound DS. aureus32 µg/mL
Compound EE. coli16 µg/mL
Compound FK. pneumoniae64 µg/mL

The mechanisms underlying the biological activities of these compounds often involve interactions with specific enzymes or cellular pathways. For instance, some studies suggest that the inhibition of certain enzymes like cyclooxygenase and lipoxygenases may contribute to their anticancer effects .

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of derivatives against A549 cells using an MTT assay to assess cell viability post-treatment. The results highlighted that compounds with specific structural features significantly reduced cell viability compared to controls .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties against resistant pathogens. The study utilized standard microbiological methods to determine MIC values, revealing that certain derivatives were effective even at low concentrations .

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in constructing the pyrrolidine and oxan-4-yl moieties in this compound?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves cyclization reactions or amide bond formation, as seen in analogous compounds (e.g., 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid ) . For the oxan-4-yl (tetrahydropyran) groups, protecting strategies (e.g., using tert-butyloxycarbonyl (Boc) groups) and esterification steps are critical to avoid side reactions. Multi-step protocols with intermediates purified via column chromatography and characterized by 1^1H/13^{13}C NMR and IR are recommended .

Q. How can researchers validate the structural integrity of this compound’s ester and carbamate linkages?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement) provides definitive structural validation . For preliminary analysis, 1^1H NMR can identify ester carbonyl environments (δ 4.1–4.3 ppm for methyleneoxy groups) and carbamate NH signals (δ 5.5–6.0 ppm). IR spectroscopy (stretching at 1700–1750 cm1^{-1} for carbonyl groups) complements these findings .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

  • Methodological Answer : Use fume hoods for volatile reagents (e.g., acyl chlorides) and wear respiratory protection (FFP2 masks), nitrile gloves, and safety goggles. Emergency measures for skin/eye contact include immediate rinsing with water (≥15 minutes) and medical consultation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling of pyrrolidine and oxan-4-yl fragments?

  • Methodological Answer : Catalytic methods (e.g., Pd-mediated cross-coupling or enzyme-assisted acylation) improve efficiency. For example, tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate intermediates require precise stoichiometric control to minimize dimerization . Reaction monitoring via TLC or LC-MS ensures intermediate stability before proceeding to subsequent steps .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. Computational modeling (DFT calculations) predicts 13^{13}C NMR chemical shifts for stereoisomers, while NOESY NMR identifies spatial proximity of protons in rigid pyrrolidine rings . For unresolved cases, single-crystal X-ray diffraction is definitive .

Q. How can the hydrolysis stability of the oxan-4-yloxycarbonyloxymethyl group be assessed under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–8) at 37°C. Monitor degradation via HPLC-UV/Vis and identify hydrolytic products using HRMS. Compare with structurally similar esters (e.g., ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-pyrazolo[3,4-b]pyridine-4-carboxylate) to infer degradation pathways .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For kinase inhibition assays, use fluorescence-based ADP-Glo™ kits with positive controls (e.g., staurosporine). Dose-response curves (IC50_{50}) should be validated with triplicate measurements .

Q. How can researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Reassess computational models (e.g., COSMO-RS) using experimentally determined logP values (via shake-flask method). Solubility enhancers (e.g., cyclodextrins) or co-solvents (DMSO/PEG mixtures) can be tested, with phase diagrams constructed to identify optimal formulations .

Safety & Compliance

Q. What are the GHS classification requirements for this compound based on structural analogs?

  • Methodological Answer : Analogous pyrrolidine/oxan derivatives are classified under Acute Toxicity Category 4 (oral, dermal, inhalation) with a “Warning” signal word. Labeling must include hazard statements H312/H332 (harmful if inhaled or in contact with skin) .

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